2-Ethynyl-4-phenylthiazole

Description

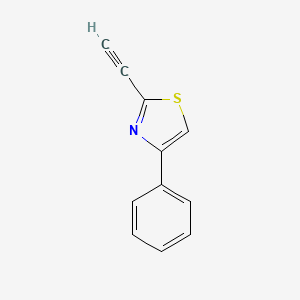

2-Ethynyl-4-phenylthiazole is a thiazole derivative featuring an ethynyl group (–C≡CH) at position 2 and a phenyl ring at position 4 of the heterocyclic core. This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring precise molecular interactions or optoelectronic properties.

Properties

Molecular Formula |

C11H7NS |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2-ethynyl-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C11H7NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h1,3-8H |

InChI Key |

BEPRROPYXRUNPE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC(=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-4-phenylthiazole typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

Substitution Reactions: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the thiazole intermediate.

Ethynylation: The ethynyl group is introduced using a Sonogashira coupling reaction, where a terminal alkyne reacts with the halogenated thiazole in the presence of a palladium catalyst and a copper co-catalyst.

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of thiazole derivatives are highly substituent-dependent. Below is a comparative analysis of 2-Ethynyl-4-phenylthiazole and structurally related compounds:

Key Observations :

- Electronic Effects : The ethynyl group’s electron-withdrawing nature enhances electrophilicity at the thiazole core compared to electron-donating groups like methoxy or methyl in related compounds .

- Steric Considerations: The linear ethynyl group minimizes steric hindrance, contrasting with bulkier substituents (e.g., benzylideneamino or acyl amino groups), which may impede molecular packing or target binding .

- Biological Activity: While 2-arylideneamino derivatives (e.g., nitro or chloro-substituted) exhibit antimicrobial properties, the ethynyl analog’s bioactivity remains unexplored. Acyl amino derivatives are patented for therapeutic use, suggesting divergent applications .

Physicochemical Properties

- Rigidity and Conjugation : The ethynyl group’s sp-hybridization promotes planar geometry and extended π-conjugation, advantageous for optoelectronic materials. Ethenyl derivatives (e.g., 5-Ethenyl-4-methylthiazole) lack this rigidity, reducing their stability under harsh conditions .

- Solubility: Polar substituents (e.g., hydroxy or methoxy groups in arylideneamino derivatives) improve aqueous solubility, whereas hydrophobic groups like phenyl or ethynyl may limit it .

Pharmacological Potential

- Antimicrobial Activity: Nitro- and chloro-substituted 2-arylideneamino-4-phenylthiazoles show moderate to strong antimicrobial effects, likely due to electron-deficient aromatic systems disrupting microbial membranes .

- Therapeutic Applications: 2-Acyl amino derivatives are patented for unspecified therapeutic uses, possibly leveraging hydrogen-bonding capabilities of the acyl amino group for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.